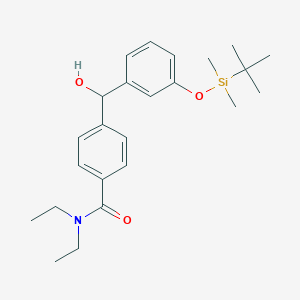

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide

Description

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide is a benzamide derivative featuring a tertiary-butyldimethylsilyl (TBS)-protected hydroxyl group on the benzylic phenyl ring and a diethylamide moiety at the para position of the benzamide core. This compound is synthesized via a multi-step process involving lithiation of N,N-diethyl-4-iodobenzamide in THF at −78°C, followed by reaction with a silyl-protected benzaldehyde intermediate . Its structural complexity and functionalization make it a candidate for pharmacological studies, particularly in opioid receptor modulation, as suggested by its structural analogs (e.g., SNC80 derivatives) .

Properties

IUPAC Name |

4-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-hydroxymethyl]-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3Si/c1-8-25(9-2)23(27)19-15-13-18(14-16-19)22(26)20-11-10-12-21(17-20)28-29(6,7)24(3,4)5/h10-17,22,26H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUFTNGXEFKADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, yielding high purity products .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TBAF, DMF

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide is utilized in various scientific research fields:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is involved in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide involves the interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides stability and protects reactive hydroxyl groups, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of diarylpiperazine-derived benzamides with modifications on the benzylic phenyl ring. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Group Comparisons

Pharmacological Data

Key Research Findings

Role of 3-Substituents : The 3-hydroxyl group (as in SNC86) maximizes δ-opioid receptor binding and activation. Methoxy (SNC80) or hydrogen (SNC162) substitutions reduce efficacy, emphasizing the importance of hydrogen-bonding capability at this position .

Protective Groups : The TBS group in the target compound enhances synthetic yield and stability but may require enzymatic cleavage in vivo for activity, analogous to prodrug strategies .

Piperazine Modifications : Derivatives like Compound 5 and 6 demonstrate that bulky substituents (e.g., furylmethyl) can fine-tune receptor selectivity, though detailed pharmacological data remain unpublished .

Biological Activity

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide, often referred to as TBDMS-phenol derivative, is a complex organic compound notable for its applications in organic synthesis and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C19H29N1O3Si1

- CAS Number : 155765-75-6

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances stability and provides protection for reactive sites, facilitating selective chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The TBDMS group not only stabilizes the molecule but also allows for selective reactivity at other functional groups, which is crucial for its effectiveness in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially altering their activity.

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anticancer Potential : Some research has indicated that derivatives of TBDMS compounds can exhibit anticancer activity by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. | |

| Antioxidant Activity | Exhibits properties that reduce oxidative stress in vitro. | |

| Anticancer Activity | Induces apoptosis in various cancer cell lines; further studies needed for clinical relevance. |

Case Study Analysis

A recent study investigated the effects of this compound on human cancer cell lines. The findings demonstrated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response. The mechanism was linked to the compound's ability to induce cellular stress leading to apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves protecting hydroxyl groups using TBDMS chloride under basic conditions. This synthetic route allows for high yields and purity, making it suitable for further applications in pharmaceutical development.

Industrial Applications

In addition to its biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it valuable in developing enzyme inhibitors and receptor modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.